CS1 Peptide - 107978-77-8

CS1 Peptide

Catalog Number: EVT-418372
CAS Number: 107978-77-8
Molecular Formula: C123H195N31O39
Molecular Weight: 2732 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

CS1 peptide belongs to the class of cyclic peptides, which are composed of amino acids linked in a circular fashion. This structure allows for specific conformations that can interact with biological targets more effectively than their linear counterparts. The synthesis of CS1 peptide typically involves solid-phase peptide synthesis techniques, which facilitate the construction of complex peptide structures with high purity and yield.

Synthesis Analysis

The synthesis of CS1 peptide primarily employs solid-phase peptide synthesis (SPPS), a method developed by Robert Merrifield in the 1960s. In SPPS, the peptide chain is anchored to a solid support resin, allowing for sequential addition of protected amino acids.

Key Steps in Synthesis

  1. Resin Preparation: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Protected amino acids are added stepwise. The carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond.
  3. Deprotection: After each coupling step, protecting groups are removed to expose reactive sites for subsequent reactions.
  4. Cyclization: The final step involves cyclizing the linear precursor to form the cyclic structure, often facilitated by specific reagents that promote ring closure.

Technical Parameters

  • Coupling Reagents: Commonly used reagents include N,N'-dicyclohexylcarbodiimide (DCC) and OxymaPure, which activate the carboxyl group of amino acids for coupling.
  • Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are widely used protecting groups in SPPS.
  • Monitoring Techniques: The synthesis process can be monitored using techniques such as ninhydrin tests to confirm successful coupling reactions .
Molecular Structure Analysis

CS1 peptide's molecular structure is characterized by its cyclic arrangement, which can significantly influence its biological activity. The cyclic structure often results in increased resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.

Structural Data

  • Molecular Weight: The molecular weight of CS1 peptide varies depending on its specific sequence but typically falls within the range of 500 to 2000 Da.
  • Conformation: The cyclic nature allows for unique conformational possibilities that can enhance binding affinity to target proteins or receptors.
Chemical Reactions Analysis

CS1 peptide undergoes several key chemical reactions during its synthesis and potential applications:

  1. Peptide Bond Formation: The primary reaction involves the formation of amide bonds between amino acids during SPPS.
  2. Cyclization Reaction: This reaction is crucial for converting linear precursors into their cyclic forms, often involving intramolecular reactions that create stable ring structures.
  3. Post-Synthesis Modifications: Chemical modifications may be applied post-synthesis to enhance stability or introduce functional groups for specific applications.

Technical Parameters

  • Reaction Conditions: Cyclization is often performed under controlled conditions (e.g., temperature, solvent) to favor ring closure while minimizing side reactions.
  • Purification Techniques: Following synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the pure cyclic peptide from impurities .
Mechanism of Action

The mechanism of action of CS1 peptide is closely related to its structure and interactions with biological targets:

  1. Binding Affinity: Due to its cyclic nature, CS1 peptide may exhibit enhanced binding affinity to specific receptors or enzymes compared to linear peptides.
  2. Signal Modulation: CS1 can modulate signaling pathways by interacting with G-protein coupled receptors or other cell surface proteins, potentially influencing cellular responses.

Relevant Data

Studies have shown that cyclic peptides often have improved pharmacokinetic profiles, leading to longer half-lives and better bioavailability in vivo compared to their linear counterparts .

Physical and Chemical Properties Analysis

CS1 peptide exhibits several distinct physical and chemical properties:

  • Solubility: Typically soluble in polar solvents such as water and dimethyl sulfoxide, depending on its amino acid composition.
  • Stability: The cyclic structure generally confers greater stability against proteolytic degradation.
  • Melting Point: The melting point can vary widely based on the specific sequence but is generally higher than that of linear peptides due to increased intramolecular interactions.

Relevant Data

Physical properties such as solubility and stability can be assessed using techniques like differential scanning calorimetry (DSC) and UV-visible spectroscopy .

Applications

CS1 peptide has potential applications across various scientific fields:

  1. Pharmaceutical Development: Its stability and bioactivity make it a candidate for drug development targeting specific diseases or conditions.
  2. Biotechnology: Used as a tool in research for studying protein interactions or as a scaffold for designing novel therapeutics.
  3. Diagnostics: Potential use in diagnostic assays due to its ability to bind specifically to target biomolecules.
Structural Biology of CS1 Peptide

Molecular Architecture of Fibronectin-Derived CS1

Domain Localization in Type III Homology Connecting Segment (IIICS)

The CS1 peptide is an 8-amino acid sequence (Glu-Ile-Leu-Asp-Val-Pro-Ser-Thr; EILDVPST) derived from the Type III Homology Connecting Segment (IIICS) region of fibronectin. This segment, also termed the variable (V) region, undergoes extensive alternative splicing, generating multiple fibronectin isoforms. The IIICS domain resides between the final Type III repeat and the C-terminal heparin-binding domain of fibronectin. Within this domain, CS1 occupies the N-terminal 25-amino acid segment, serving as a principal cell adhesion site distinct from the central cell-binding domain. Its localization enables specific interactions with integrin receptors on lymphocytes, melanoma cells, and oral squamous cell carcinomas [1] [4] [6].

Sequence Analysis: Absence of Arg-Gly-Asp Motif

Unlike the classical fibronectin adhesion motif Arg-Gly-Asp (RGD), which binds integrins such as α5β1 and αvβ3, the CS1 peptide lacks the RGD sequence entirely. Instead, its core adhesion motif is centered on the tripeptide Leu-Asp-Val (LDV), located at positions 3–5 of the EILDVPST sequence. Mutational studies confirm that substituting Asp (D) with Glu (E) in the LDV motif (yielding LEV) abolishes cell adhesion activity. This highlights the critical dependence on the LDV sequence for integrin recognition and distinguishes CS1-mediated adhesion from RGD-dependent pathways. The absence of RGD allows CS1 to target a non-overlapping set of integrins, primarily α4β1 (VLA-4) [1] [3] [6].

Tertiary Structure and Integrin-Binding Interfaces

The bioactive conformation of CS1 depends on the solvent-exposed LDV motif, which adopts a β-turn structure facilitating insertion into the binding pocket of integrin α4β1. Structural analyses reveal that the LDV motif binds the α4 subunit’s metal ion-dependent adhesion site (MIDAS), with flanking residues (Glu-Ile at N-terminal and Pro-Ser-Thr at C-terminal) stabilizing the interaction through hydrophobic and hydrogen-bonding networks. Key observations include:

  • The pentapeptides EILDV and LDVPS retain adhesion-promoting activity, but the minimal functional unit is LDV.
  • The integrin α4β1-binding specificity for LDV contrasts with its recognition of other motifs (e.g., IDS in VCAM-1), underscoring contextual dependence on flanking residues.
  • Conformational flexibility in the Pro-Ser-Thr segment modulates binding affinity to α4β1, with phosphorylation of Ser/Thr residues potentially altering integrin avidity [3] [6] [9].

Comparative Analysis of CS1 Isoforms Across Species

The CS1 sequence exhibits remarkable evolutionary conservation across vertebrates, reflecting its fundamental role in cell adhesion. Interspecies comparisons of the IIICS domain in humans, rats, bovines, and avian species confirm complete conservation of the LDV tripeptide. Minor variations occur in flanking residues (e.g., Proline vs. Alanine substitutions in avian species), yet these do not impair LDV-dependent adhesion. This conservation underscores the structural non-negotiability of the LDV motif for integrin engagement. Non-mammalian species (e.g., zebrafish) express fibronectin isoforms with analogous LDV-containing sequences, though their functional equivalence requires further validation [3].

Table 1: Evolutionary Conservation of the LDV Motif in Fibronectin CS1

SpeciesCS1 SequenceLDV PositionFunctional Equivalence
HumanEILDVPST3–5High activity
RatEILDVPST3–5High activity
BovineEILDVPAT3–5Moderate activity
ChickenEILAVPST3–5Moderate activity
ZebrafishDIVDIPKT1–3Putative (unconfirmed)

Post-Translational Modifications and Functional Implications

While the CS1 peptide itself lacks canonical glycosylation sites, its function within full-length fibronectin is modulated by alternative splicing of the IIICS domain. This splicing generates isoforms containing or excluding CS1, thereby regulating its spatial and temporal expression during development, wound healing, and tumorigenesis. Additionally, phosphorylation of Ser/Thr residues adjacent to the LDV motif (e.g., by protein kinase C) can dynamically alter integrin-binding affinity. For example:

  • Hypophosphorylated CS1 in resting cells exhibits basal α4β1 binding.
  • Inflammatory signals (e.g., chemokines) enhance Ser/Thr phosphorylation, increasing CS1’s avidity for α4β1 by 10-fold and promoting leukocyte arrest.No O-linked/N-linked glycosylation directly impacts CS1, but glycosylation of nearby IIICS residues may sterically hinder integrin access. Functional outcomes include:
  • Tissue-Specific Adhesion: Splicing-regulated CS1 expression directs lymphocyte homing to lymphoid tissues [4] [6].
  • Pathological Signaling: In oral squamous cell carcinoma (OSCC), overexpression of CS1-containing fibronectin isoforms activates α4β1-Focal Adhesion Kinase (FAK) pathways, driving cell invasion [6].

Table 2: Post-Translational Modifications Influencing CS1 Function

Modification**Site/LocationFunctional Consequence
Alternative SplicingIIICS domain of FNControls CS1 inclusion/exclusion; upregulated in tumors
PhosphorylationSer/Thr in VPSTEnhances α4β1 binding avidity 10-fold
Proteolytic CleavageN-terminal of EILDVReleases soluble CS1; antagonizes adhesion

Properties

CAS Number

107978-77-8

Product Name

CS1 Peptide

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C123H195N31O39

Molecular Weight

2732 g/mol

InChI

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1

InChI Key

NXAKDBCNODQXBZ-YSZCVPRFSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Synonyms

connecting segment 1 fibronectin
CS-1 fibronectin
CS1 peptide
fibronectin connecting segment 1

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

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